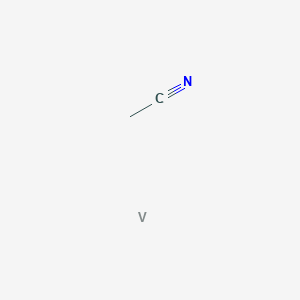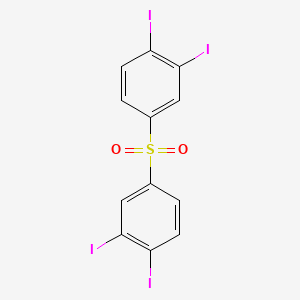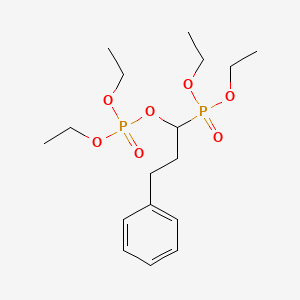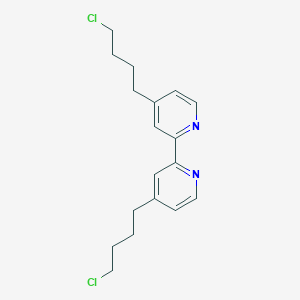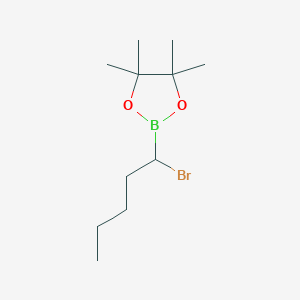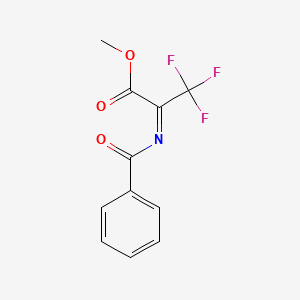
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylimino group, a trifluoromethyl group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of acyl chlorides or acid anhydrides in the presence of alcohols. These methods are preferred for large-scale production due to their efficiency and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzoylimino group can be oxidized under specific conditions to form various oxidation products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Water and a strong acid catalyst such as hydrochloric acid.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Various benzoylimino derivatives.
Substitution: Trifluoromethyl-substituted products.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propanoate: A simpler ester with similar properties but lacks the benzoylimino and trifluoromethyl groups.
Ethyl benzoate: Contains a benzoyl group but differs in its ester and alkyl groups.
Benzyl 2-methylpropanoate: Similar in structure but with different functional groups.
Uniqueness
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester stands out due to its combination of a benzoylimino group, a trifluoromethyl group, and a methyl ester group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
132145-24-5 |
|---|---|
Molekularformel |
C11H8F3NO3 |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
methyl 2-benzoylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)8(11(12,13)14)15-9(16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
AEARDNWRJGFLQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=NC(=O)C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




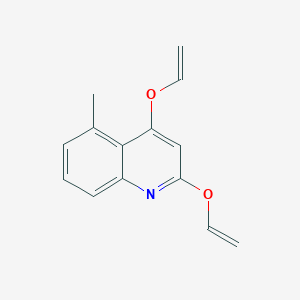
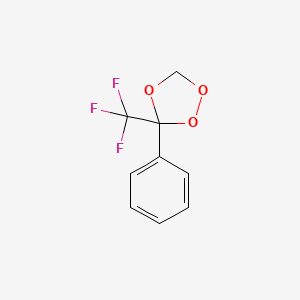
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
